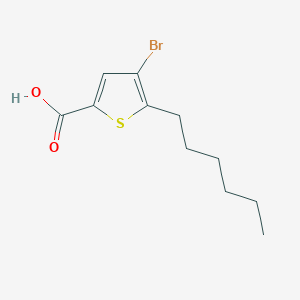

4-Bromo-5-hexylthiophene-2-carboxylic acid

Description

Significance of Halogenated Thiophenes in Contemporary Organic Synthesis

Halogenated thiophenes are of paramount importance in modern organic synthesis. The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring serves two primary purposes. Firstly, it modifies the electronic properties of the molecule, and secondly, it provides a reactive "handle" for further chemical transformations. ottokemi.com This reactivity is extensively utilized in cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.govrsc.org

These reactions allow for the precise construction of complex organic molecules, including polymers and pharmaceuticals. For instance, halogenated thiophenes are key intermediates in the synthesis of certain agrochemicals and are crucial monomers for producing conductive polymers used in organic electronics. ottokemi.comrsc.org The position of the halogen on the thiophene ring is critical, as it directs the regioselectivity of subsequent reactions, enabling the synthesis of well-defined, tetra-substituted thiophene derivatives. mdpi.com

Role of Thiophene Carboxylic Acids as Versatile Synthetic Intermediates

Thiophene carboxylic acids are highly versatile intermediates in organic chemistry. drugbank.com The carboxylic acid group (-COOH) is a multifunctional anchor that can direct the synthesis of a wide array of derivatives. It can be converted into esters, amides, or acid chlorides, or it can participate in decarboxylation reactions. nih.govnih.gov

A particularly important application is the use of the carboxylic acid group to anchor thiophene-based molecules onto surfaces. For example, poly(3-hexylthiophene) terminated with a carboxylic acid group has been successfully used as a polymer sensitizer (B1316253) in solid-state dye-sensitized solar cells by binding to titanium dioxide (TiO2) surfaces. 104.197.3 This ability to functionalize surfaces is critical for the development of various electronic devices. Furthermore, thiophene carboxylic acids are used as starting materials for creating novel compounds with potential biological activity, such as antibacterial and spasmolytic agents. nih.govnih.gov

Rationale for Investigating 4-Bromo-5-hexylthiophene-2-carboxylic Acid in Research Endeavors

The specific structure of this compound makes it a compound of significant research interest, particularly in the field of materials science and organic electronics. The rationale for its investigation is based on the strategic combination of its functional groups:

4-Bromo Group: This provides a reactive site for polymerization or functionalization through cross-coupling reactions, allowing for the extension of the conjugated system. The bromine atom's position influences the electronic structure and solubility of resulting polymers. rsc.org

5-Hexyl Group: The long alkyl chain imparts solubility to the monomer and the resulting polymers in organic solvents. This is crucial for solution-based processing techniques used in the fabrication of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgmdpi.com The side chain also plays a critical role in influencing the intermolecular packing and morphology of the polymer films, which directly impacts charge carrier mobility. nih.govresearchgate.net

2-Carboxylic Acid Group: This group offers a versatile point for modification or for anchoring the molecule to substrates, which is essential for creating functional interfaces in devices such as sensors or solar cells. 104.197.3researchgate.net

This trifecta of functional groups makes this compound an ideal building block, or monomer, for the synthesis of new generations of conductive polymers and organic semiconductors. Research on similar structures, such as poly(3-hexylthiophene) (P3HT), has demonstrated the immense potential of such materials in high-performance OFETs. 104.197.3mdpi.com The synthesis of related monomers, like 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for use in self-assembled monolayer field-effect transistors further underscores the importance of this substitution pattern for advanced electronic applications. researchgate.net

Overview of Research Scope and Foundational Objectives

The primary research objective centered on this compound is its utilization as a monomer for the design and synthesis of novel functional organic materials. Key goals include:

Developing efficient synthetic pathways to produce high-purity this compound and its derivatives.

Polymerizing the monomer to create new regioregular polythiophenes with tailored electronic and physical properties.

Investigating the structural, optical, and electronic characteristics of the resulting small molecules and polymers.

Fabricating and testing prototype electronic devices, such as OFETs, sensors, and solar cells, to evaluate the performance of these new materials and establish structure-property relationships. rsc.orgnih.gov

Ultimately, the research aims to expand the library of available organic semiconductors, pushing the boundaries of performance and applicability for flexible, low-cost organic electronics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-hexylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-9-8(12)7-10(15-9)11(13)14/h7H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGPWILXKREQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(S1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Hexylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 4-bromo-5-hexylthiophene-2-carboxylic acid. These calculations, typically performed using DFT, provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are essential for predicting the molecule's stability and reactivity. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. In studies of similar thiophene (B33073) derivatives, the HOMO-LUMO gap was found to be a significant indicator of stability. For instance, in a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives, the calculated energy gaps ranged from 3.98 to 4.69 eV. mdpi.com A larger gap implies greater stability and lower reactivity. mdpi.com

Based on these principles, global reactivity descriptors for this compound can be estimated. These descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors (Note: The values below are conceptual and based on typical ranges observed for structurally similar brominated thiophene derivatives. They serve as an example of the data generated from FMO analysis.)

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of an electrophile when it gets saturated with electrons. |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP would likely show the most negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating these are prime sites for electrophilic attack. The sulfur atom in the thiophene ring would also exhibit a region of negative potential. In contrast, the hydrogen atom of the carboxylic acid's hydroxyl group would show a strong positive potential (colored blue), making it the most likely site for nucleophilic attack. This type of analysis is crucial for understanding intermolecular interactions.

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, including the identification of transition states and the calculation of activation energies. For thiophene derivatives, synthetic routes often involve reactions like the Suzuki cross-coupling. nih.gov Theoretical calculations can model these reaction pathways step-by-step.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This helps in determining the most energetically favorable pathway and understanding the factors that control the reaction's outcome and regioselectivity. For instance, in the synthesis of related compounds, computational studies have been used to understand why certain isomers are formed preferentially. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in applications like organic electronics where molecular packing is key. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for investigating these aspects.

Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule (conformers). For this compound, the main sources of conformational flexibility are the rotation around the C-C single bonds of the hexyl chain and the orientation of the carboxylic acid group. Potential Energy Surface (PES) scans can be performed by systematically rotating specific dihedral angles to find the minimum energy conformers. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time. bohrium.com By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a polymer matrix. bohrium.com For a molecule with a hexyl chain, MD simulations are particularly useful for studying the chain's dynamics and its influence on the self-assembly and structural properties of materials it might be part of.

Theoretical Spectroscopic Property Prediction and Elucidation (e.g., Vibrational Analysis)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Vibrational analysis, which predicts the infrared (IR) and Raman spectra, is a common application. iosrjournals.org

By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. scispace.comresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. iosrjournals.org For this compound, this analysis would identify characteristic vibrational modes for its functional groups. These theoretical assignments are invaluable for interpreting experimental spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: The frequency ranges below are illustrative, based on computational studies of similar thiophene carboxylic acids and brominated aromatic compounds. researchgate.netiosrjournals.orgscispace.comresearchgate.net)

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) |

| C-H Stretch | Hexyl Chain (CH₂, CH₃) | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| C=C Stretch | Thiophene Ring | 1400 - 1550 |

| C-O Stretch | Carboxylic Acid | 1200 - 1300 |

| C-S Stretch | Thiophene Ring | 680 - 710 |

| C-Br Stretch | Bromo-substituent | 500 - 600 |

Structure-Reactivity Relationships Derived from Computational Data

The ultimate goal of these computational investigations is to establish clear relationships between the molecular structure of this compound and its chemical reactivity. By integrating the findings from various theoretical analyses, a comprehensive picture of the molecule's behavior emerges.

Electronic Structure and Reactivity: FMO analysis provides the HOMO-LUMO gap, which is a direct indicator of chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, a property that can be tuned by changing substituents.

Site-Specific Reactivity: MEP maps clearly identify the electron-rich and electron-poor regions, predicting the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov This is crucial for understanding intermolecular interactions and designing chemical reactions.

Conformation and Function: Conformational analysis and MD simulations reveal how the molecule's 3D shape and flexibility influence its interactions with other molecules. The orientation of the hexyl chain, for example, can significantly affect the packing in solid-state materials, which in turn impacts electronic properties. bohrium.com

Spectroscopic Signature: Theoretical vibrational analysis provides a fingerprint of the molecule that confirms its structural integrity and can be used to monitor its presence or transformation during a reaction. iosrjournals.orgscispace.com

In essence, computational chemistry provides a powerful lens through which the properties of this compound can be understood and predicted, guiding further experimental work in materials science and synthetic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the microstructure of materials in the solid state. For polymers synthesized from thiophene (B33073) derivatives, such as poly(3-hexylthiophene) (P3HT), solid-state NMR provides invaluable information on aspects that are averaged out in solution-state NMR. polimi.it This includes details about polymer chain conformation, packing, and the morphology of crystalline and amorphous domains. advanceseng.com

The chemical environment of atomic nuclei (e.g., ¹³C) is highly sensitive to the local structure. In the solid state, distinct NMR signals can be observed for carbons in different environments, such as crystalline and amorphous regions or in different packing polymorphs (e.g., Form I and Form II of P3HT). advanceseng.com For polymers derived from 4-bromo-5-hexylthiophene-2-carboxylic acid, ¹³C solid-state NMR would be instrumental in determining the regioregularity of the polymer chain. The precise connectivity of the monomer units—head-to-tail versus head-to-head or tail-to-tail—profoundly influences the material's electronic properties. rsc.org

Furthermore, advanced solid-state NMR techniques, such as two-dimensional correlation experiments, can reveal details about the spatial proximity of different chemical groups, providing a more complete picture of the chain packing and morphology. While specific solid-state NMR data for polymers of this compound are not widely published, the methodologies developed for the closely related P3HT serve as a direct blueprint for its analysis. polimi.it

Single-Crystal X-ray Diffraction for Absolute Structure and Packing Arrangements

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material. mdpi.com This technique provides unequivocal information on bond lengths, bond angles, torsion angles, and the arrangement of molecules within the crystal lattice (crystal packing). mdpi.comresearchgate.net Such data is fundamental for understanding intermolecular interactions, such as π–π stacking, which are critical for charge transport in organic semiconductor materials. researchgate.net

For a monomer like this compound, obtaining a single crystal would allow for the precise determination of its molecular geometry. This experimental structure serves as a crucial benchmark for theoretical calculations and for understanding how the monomer packs in the solid state before polymerization.

While a specific crystal structure for this compound is not publicly available, the analysis of a similar compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, illustrates the type of detailed information that SCXRD provides. researchgate.net The study reveals key structural parameters and how molecules interact in the crystal, forming specific packing motifs like herringbone patterns. researchgate.net This level of detail is vital for structure-property relationship studies.

Below is an interactive table showcasing typical crystallographic data obtained from an SCXRD experiment on a related brominated thiophene derivative.

Table 1: Example Crystallographic Data for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, a compound structurally related to the subject of this article. Data sourced from reference researchgate.net.

Advanced Mass Spectrometry Techniques for Oligomer and Polymer Characterization

Advanced mass spectrometry (MS) techniques are essential for the characterization of oligomers and polymers synthesized from this compound. Unlike small molecules, polymers consist of a distribution of chain lengths rather than a single molecular weight. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for analyzing these complex mixtures.

MALDI-TOF MS allows for the determination of several key parameters for a polymer sample:

Molecular Weight Distribution: It provides the absolute molecular weight of individual oligomer chains, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.org A low PDI is often desirable as it indicates a more uniform polymer sample.

End-Group Analysis: The high resolution of modern mass spectrometers can identify the chemical nature of the groups at the ends of the polymer chains. This is crucial for confirming the polymerization mechanism and identifying potential side reactions.

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer's composition.

For polymers derived from this compound, MS would be critical for verifying successful polymerization and for characterizing the resulting product distribution, which directly impacts the material's processing and performance. advanceseng.comrsc.org

Spectroelectrochemical Analysis of Redox Properties

Spectroelectrochemistry is a powerful hyphenated technique that combines spectroscopy (typically UV-Visible-Near Infrared) with electrochemistry. It is used to study the changes in the electronic structure of a molecule or material as its oxidation state is systematically varied by applying an electrical potential. For conjugated polymers derived from this compound, this technique is indispensable for characterizing their redox properties.

When a conjugated polymer is oxidized (p-doped), it forms radical cations (polarons) and, upon further oxidation, dications (bipolarons). rsc.org These charged species introduce new electronic states within the polymer's band gap, leading to dramatic changes in its absorption spectrum.

A typical spectroelectrochemical experiment involves monitoring the UV-Vis-NIR absorption spectrum of a thin film of the polymer as the potential is gradually increased. This allows for:

Identification of Redox Species: The appearance of new absorption bands at lower energies (longer wavelengths) is a hallmark of polaron and bipolaron formation.

Determination of Redox Potentials: The potentials at which these new species appear correspond to the oxidation potentials of the polymer.

Correlation of Electronic Structure and Redox State: The technique provides a direct correlation between the applied potential and the electronic transitions of the material, offering insight into the charge carriers that are fundamental to the operation of electronic devices. rsc.org

This analysis is crucial for understanding the electrochromic behavior of the material (color change with potential) and for evaluating its suitability as an active layer in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices.

Applications As a Precursor in Advanced Materials Science

Monomer for Conjugated Polymer Synthesis

4-Bromo-5-hexylthiophene-2-carboxylic acid serves as a functionalized monomer for the synthesis of conjugated polymers, specifically polythiophene derivatives. The thiophene (B33073) ring constitutes the backbone of the conjugated system, essential for electronic conductivity and optical activity. The bromo-substituent at the 4-position provides a reactive site for various cross-coupling polymerization reactions, such as Stille or Suzuki coupling, which are instrumental in forming the long polymer chains. nih.gov

However, the direct polymerization of monomers containing a free carboxylic acid group using common transition metal catalysts is often challenging, as the acidic proton can interfere with the catalytic cycle. d-nb.info Consequently, two primary strategies are employed:

Polymerization of a Protected Monomer : The carboxylic acid is first converted into an ester (e.g., a methyl or ethyl ester). This protected monomer can then be polymerized using standard techniques. The resulting ester-functionalized polymer is subsequently hydrolyzed to yield the desired polythiophene with carboxylic acid side chains. d-nb.inforsc.org

Post-Polymerization Modification : A precursor polymer is synthesized, which is then chemically modified to introduce carboxylic acid groups. d-nb.inforsc.org This method offers the advantage of using well-established polymerization techniques to create high molecular weight polymers that can be functionalized in a subsequent step. rsc.orgfigshare.com

The hexyl group attached at the 5-position is crucial for ensuring the solubility of both the monomer and the resulting polymer in common organic solvents, which is a prerequisite for solution-based processing and fabrication of thin-film devices. rsc.org

The design of polythiophenes for organic electronics hinges on the precise control of their optical and electronic properties, which is achieved by modifying the chemical structure of the monomer units. mdpi.com The incorporation of functional groups onto the thiophene ring is a key strategy for tuning the polymer's energy levels (HOMO and LUMO), bandgap, solubility, and solid-state morphology.

The structure of this compound is particularly noteworthy. The carboxylic acid group, being electron-withdrawing, can lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer. d-nb.info This is advantageous for several electronic applications. A lower HOMO level can lead to improved air stability of the material and an increased open-circuit voltage (Voc) in organic solar cells. acs.org

In the realm of OPVs, polythiophenes are widely used as p-type (electron donor) materials in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.com The efficiency of these devices is critically dependent on the electronic energy levels of the donor polymer relative to the acceptor material, as well as the morphology of the donor-acceptor blend.

The use of monomers like this compound (or its ester derivative) to create functionalized polythiophenes offers several benefits:

Energy Level Tuning : As mentioned, the electron-withdrawing nature of the carboxylic acid group helps to lower the HOMO level, which can increase the Voc of the solar cell. d-nb.info

Morphology Control : The carboxylic acid moiety can induce specific intermolecular interactions, primarily through hydrogen bonding. nih.govacs.org These interactions can guide the self-assembly of the polymer chains, leading to more ordered and stable nanostructures within the active layer, which is crucial for efficient charge separation and transport. The self-assembly of carboxylated polythiophenes can lead to the formation of nanowires, which can improve the morphology of the bulk heterojunction. researchgate.net

OFETs are fundamental components of organic electronics, and their performance is largely dictated by the charge carrier mobility of the organic semiconductor used in the active channel. nih.govresearchgate.net Polythiophenes are a benchmark class of materials for OFETs due to their excellent charge transport properties and processability. nih.gov

The suitability of polymers derived from this compound for OFET applications is linked to several structural factors:

Ordered Packing : High charge carrier mobility requires the polymer chains to adopt a planar conformation and pack closely in the solid state, facilitating intermolecular charge hopping. researchgate.netmdpi.com The hexyl side chains prevent excessively strong intermolecular forces that would reduce solubility, while the polymer backbone's ability to form ordered domains is paramount.

Interfacial Modification : The presence of functional groups like carboxylic acids can modify the interface between the semiconductor and the dielectric layer, which can reduce charge trapping and improve device performance. mdpi.com

Enhanced Interchain Interactions : The carboxylic acid groups can promote strong intermolecular hydrogen bonding, which can enforce a more ordered, co-planar arrangement of the polymer backbones, potentially leading to higher charge mobility. nih.govacs.org

Table 1: Impact of Monomer Functional Groups on Polythiophene Properties for OFETs

| Functional Group | Influence on Polymer Properties | Effect on OFET Performance |

| Alkyl Chains (e.g., Hexyl) | Increases solubility and processability. Influences intermolecular spacing (π-π stacking distance). | Enables solution-based fabrication (e.g., spin-coating, printing). Side-chain length and branching affect mobility. researchgate.net |

| Carboxylic Acid (-COOH) | Acts as an electron-withdrawing group, lowering the HOMO level. Promotes strong intermolecular hydrogen bonding. | Can improve air stability. Directs self-assembly into ordered structures, potentially enhancing charge carrier mobility. d-nb.infonih.govacs.org |

| Bromo (-Br) at chain ends | Can act as a charge trapping site if present as a defect in the final polymer. mdpi.com | May lead to lower device performance if not fully reacted or removed. mdpi.com |

Polythiophenes are also utilized as emissive materials in OLEDs, typically for light emission in the yellow-to-red region of the visible spectrum. The performance of a polythiophene-based OLED is determined by the photoluminescence quantum yield of the polymer in the solid state and its charge injection/transport characteristics.

Regioregularity is a critical parameter in poly(3-substituted thiophene)s that profoundly affects their material properties. It describes the specific orientation of monomer units within the polymer chain. For an asymmetrically substituted monomer, three types of couplings can occur: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). rsc.orgresearchgate.net

A high percentage of HT couplings results in a regioregular polymer. This structural regularity allows the polymer backbone to adopt a more planar conformation, which in turn facilitates close π-π stacking between adjacent chains. researchgate.net This ordered packing is essential for efficient electronic communication between chains and leads to:

Improved Charge Carrier Mobility : Enhanced intermolecular charge hopping results in higher mobility, which is crucial for OFETs and OPVs. researchgate.netmdpi.com

Enhanced Optical Properties : Regioregular polythiophenes exhibit a red-shifted absorption spectrum, indicating a smaller bandgap and more extended π-conjugation along the backbone. rsc.org

Higher Crystallinity : The ordered structure promotes the formation of semicrystalline domains, which are beneficial for charge transport. rsc.org

In contrast, regiorandom polymers, which contain a mixture of HT, HH, and TT linkages, have twisted backbones due to steric hindrance between the side chains in HH couplings. This twisting disrupts π-conjugation, hinders packing, and leads to amorphous materials with significantly poorer electronic properties. rsc.org

The polymerization of an asymmetrically substituted monomer like the ester of this compound requires controlled synthesis methods, such as Grignard Metathesis (GRIM) polymerization or Stille coupling, to achieve a high degree of regioregularity. rsc.org The choice of catalyst and reaction conditions is crucial for selectively producing the desired HT linkages. rsc.org

Table 2: Effect of Regioregularity on Poly(3-hexylthiophene) Properties

| Property | Regiorandom P3HT | Highly Regioregular P3HT | Reference |

| Chain Conformation | Twisted, non-planar | Planar | researchgate.net |

| Solid-State Packing | Amorphous, disordered | Semicrystalline, ordered π-stacking | rsc.org |

| Optical Absorption (λmax) | Shorter wavelength (blue-shifted) | Longer wavelength (red-shifted) | rsc.org |

| Charge Carrier Mobility | Low | High (orders of magnitude greater) | researchgate.netmdpi.com |

Design and Synthesis of Polythiophenes for Organic Electronics

Scaffold for Supramolecular Chemistry and Self-Assembly

Beyond its role as a simple monomer, this compound provides a scaffold for creating complex supramolecular structures. The carboxylic acid group is a key player in this context, as it is a strong hydrogen-bond donor and acceptor. nih.govacs.org

When polymers derived from this monomer are placed in appropriate solvent conditions, the carboxylic acid groups can form directional and specific hydrogen bonds between polymer chains. nih.gov This intermolecular interaction is a powerful tool for directing the self-assembly of the polymers into well-defined, higher-order architectures such as nanofibers, nanoribbons, and liquid-crystalline phases. nih.govacs.orgresearchgate.net The self-assembly of organic semiconductors is a critical factor in determining the performance of an organic optoelectronic device. nih.gov

This bottom-up approach to materials fabrication is highly desirable for organic electronics, as the morphology of the active layer at the nanoscale can be precisely controlled. For instance, creating aligned fibrillar structures in the active layer of an OFET can provide continuous pathways for charge transport, leading to significant anisotropy in conductivity and greatly enhanced device performance. acs.org In dilute solutions, carboxylated polythiophenes can undergo a spontaneous transition from disordered coils to ordered, rod-like conformations driven by hydrogen bonding. nih.govacs.orgresearchgate.net At higher concentrations, these interactions can lead to the formation of liquid-crystalline gels. nih.govacs.org

Components in Chemical Sensing and Detection Platforms

While direct application of this compound in sensing platforms is not extensively documented, its derivatives are integral to this field. The core structure is a key precursor for creating materials with specific sensory capabilities.

Thiophene-based compounds, synthesized from precursors like this compound, are fundamental to the development of electronic materials used in sensors. mdpi.com For instance, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as potent agonists for G protein-coupled receptor 35 (GPR35), a target in drug discovery and biological sensing. acs.org In this context, the carboxylic acid group was found to be critical for the molecule's ability to activate the receptor. acs.org The synthesis of these complex thiophene systems often relies on the functional "handles" provided by precursors like this compound, where the bromo and carboxylic acid groups can be selectively reacted.

Furthermore, research into label-free optical biosensors for screening ligands has utilized dynamic mass redistribution (DMR) assays. acs.org These platforms are used to identify how novel compounds, including complex thiophene derivatives, interact with biological targets like the GPR35 receptor in native cell lines. acs.org The development of new thiophene derivatives for such screening is an active area of research, underscoring the importance of versatile starting materials.

Building Block in Heterogeneous and Homogeneous Catalysis

The molecular structure of this compound makes it a valuable building block in the field of catalysis, particularly through palladium-catalyzed cross-coupling reactions.

The Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently employs brominated thiophene derivatives to form new carbon-carbon bonds. nih.gov Research has demonstrated the synthesis of novel thiophene derivatives starting from 5-bromothiophene-2-carboxylic acid, a closely related compound, which is coupled with various arylboronic acids. nih.govmdpi.com This process is catalyzed by palladium complexes, such as Pd(PPh₃)₄, and is essential for creating biaryl structures that are scaffolds for more complex molecules. nih.govmdpi.com The hexyl group on this compound enhances solubility in organic solvents, a desirable property for reactants in homogeneous catalysis.

In addition to the Suzuki reaction, this class of compounds is instrumental in catalyst-transfer condensation polymerization. For example, poly(3-hexylthiophene) (P3HT), a widely studied conductive polymer, can be synthesized using monomers derived from brominated hexylthiophenes. rsc.org A tandem, one-pot synthesis method involves the Kumada–Tamao catalyst-transfer condensation polymerization of a 2-bromo-5-chloromagnesio-3-hexylthiophene monomer, followed by a Suzuki–Miyaura coupling reaction to functionalize the ends of the polymer chain. rsc.org This highlights the role of the bromo-substituted thiophene structure as a monomeric unit that polymerizes in the presence of a suitable catalyst to build advanced materials.

Table of Compounds Mentioned

Investigations into Structure Property Relationships for Performance Optimization

Influence of Bromine Position on Reactivity and Polymerization Kinetics

The location of the bromine atom on the thiophene (B33073) ring is a critical determinant of the monomer's reactivity and its subsequent behavior in polymerization processes. In thiophene derivatives, the α-positions (2- and 5-positions) are generally the most reactive sites for polymerization, particularly in chain-growth mechanisms like Kumada catalyst-transfer polycondensation (KCTP). dtic.mil

For 4-Bromo-5-hexylthiophene-2-carboxylic acid, the bromine atom is situated at the 4-position (a β-position), while the 2-position holds a carboxylic acid and the 5-position is substituted with a hexyl group. This specific arrangement has significant implications:

Polymerization Pathway : Direct polymerization often proceeds through the coupling of the 2- and 5-positions of the thiophene rings. In this molecule, the presence of substituents at both these positions means that polymerization cannot occur in the conventional manner without prior modification. Polymerization would typically require converting the carboxylic acid at the 2-position into a reactive group and activating the C-H bond at the 3-position, or by using the bromine at the 4-position for cross-linking or derivatization rather than for main-chain propagation.

Reactivity Control : The reactivity of thiophene monomers in copolymerizations is highly dependent on their structure. rsc.orgrsc.org The bromine at the 4-position is less sterically hindered than a substituent at the 3-position and can serve as a functional handle for post-polymerization modification. Its electronic influence as a weakly deactivating group can also subtly affect the reactivity of the other positions on the ring.

Kinetic Effects : The rate of polymerization is influenced by both electronic and steric factors. dtic.milacs.org While direct kinetic data for this specific isomer is scarce, studies on related substituted thiophenes show that bulky side chains and the electronic nature of substituents significantly impact polymerization rates. rsc.orgrsc.org The bromine at the 4-position, combined with the hexyl group at the 5-position, presents a unique steric and electronic environment that dictates how the monomer incorporates into a polymer chain.

The strategic placement of bromine at a β-position allows it to be retained as a reactive site for subsequent cross-coupling reactions, enabling the synthesis of complex, multi-functional polymers where the main chain is formed through other positions.

Impact of Hexyl Chain Length and Branching on Material Processability and Morphology

Alkyl side chains are crucial for rendering conjugated polymers processable, and their specific structure—length and branching—profoundly affects the final material's morphology and performance. nih.gov

Processability : The introduction of a hexyl group onto the thiophene backbone significantly enhances the solubility of the resulting oligomers and polymers in common organic solvents. nih.govuky.edu This is a critical feature, as unsubstituted polythiophenes are often insoluble and infusible, which limits their application. nih.gov The hexyl chain increases solubility, making solution-based processing techniques like spin-coating and printing feasible.

Morphology and Crystallinity : The hexyl side chain plays a pivotal role in the self-assembly and solid-state packing of thiophene-based materials.

Length : Longer side chains can increase inter-chain spacing, which may affect charge transport. Studies on poly(3-alkylthiophene)s show that side-chain length alters the morphology of the photoactive layer in solar cells due to changes in solubility, miscibility, and diffusion rates of other components. researchgate.net

Branching : Introducing branching into the alkyl side chain, for example, by using a 2-ethylhexyl group instead of an n-hexyl group, can disrupt the regular packing of the polymer backbones. rsc.orgacs.org This often leads to increased solubility but may reduce crystallinity. acs.org However, this disruption of order is not always detrimental; in some cases, it can be exploited to control microphase separation in block copolymers or to optimize the morphology for specific applications. acs.orgacs.orgnih.gov The orientation that alkyl side chains induce can enhance hole mobilities by an order of magnitude compared to unsubstituted analogues. uky.eduresearchgate.net

Table 1: Influence of Alkyl Side-Chain Structure on Polythiophene Properties This is an interactive data table. Select a property to see more details.

| Feature | Effect of Linear Chains (e.g., n-hexyl) | Effect of Branched Chains (e.g., 2-ethylhexyl) | Reference |

|---|---|---|---|

| Solubility | Good | Excellent | acs.org |

| Crystallinity | Higher, promotes ordered packing | Lower, disrupts π-stacking | rsc.orgacs.org |

| Inter-chain Distance | Regular and defined | More variable, can increase spacing | researchgate.net |

| Film Morphology | Often forms well-defined fibrillar or lamellar structures | Tends to form more disordered structures | acs.org |

Effect of Carboxylic Acid Functionalization on Supramolecular Interactions and Device Performance

The carboxylic acid group is a powerful functional moiety for directing molecular self-assembly through strong, directional, non-covalent interactions, primarily hydrogen bonding.

Supramolecular Assembly : Carboxylic acids can act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl oxygen). This allows them to form robust and predictable supramolecular synthons, such as centrosymmetric dimers. nih.gov These interactions are a key tool in crystal engineering, enabling the construction of well-ordered one-, two-, or three-dimensional networks. nih.govresearchgate.net The planarity of the thiophene ring, combined with the directional nature of the hydrogen bonds from the carboxylic acid, facilitates the formation of highly organized architectures. nih.govuh.edu

Device Performance : The ordered structures resulting from supramolecular interactions can significantly enhance the performance of electronic devices.

Charge Transport : Well-ordered π-stacked domains created through hydrogen bonding can provide efficient pathways for charge carrier transport, leading to higher mobility in organic field-effect transistors (OFETs).

Interfacial Modification : In devices like organic solar cells, functionalizing the polymer with carboxylic acid groups can improve the interfacial properties between the active layer and the electrodes, promoting better charge extraction.

Morphology Control : The strong intermolecular forces introduced by carboxylic acids can influence the phase segregation and domain size in bulk heterojunction solar cells, which is a critical factor for efficient exciton dissociation and charge collection. Copolymers containing thiophene-3-acetic acid have shown that properties can be modulated by controlling the feed ratio of the functionalized monomer. revistapolimeros.org.br

Tailoring Electronic and Optical Properties through Strategic Derivatization

Strategic derivatization of the this compound scaffold allows for precise tuning of its electronic and optical properties, which is essential for its application in optoelectronic devices.

Electronic Properties (HOMO/LUMO Levels) : The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modified through chemical reactions at the bromine and carboxylic acid sites.

Suzuki Coupling : The bromine atom at the 4-position is an ideal site for Suzuki cross-coupling reactions. nih.gov Introducing electron-donating or electron-withdrawing aryl groups at this position can systematically raise or lower the HOMO and LUMO levels, thereby tuning the material's charge injection/transport characteristics and its electrochemical potential. rsc.org

Optical Properties (Absorption and Emission) : Changes in the electronic structure are directly reflected in the material's optical properties.

Band Gap Tuning : By extending the π-conjugation through derivatization (e.g., coupling aromatic groups at the bromine position), the energy difference between the HOMO and LUMO (the band gap) can be reduced. This results in a red-shift of the absorption spectrum, allowing the material to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications.

Donor-Acceptor Strategy : A powerful approach for tuning optoelectronic properties is the creation of donor-acceptor (D-A) structures. wikipedia.org By coupling an electron-accepting moiety to the thiophene ring (which acts as the donor), intramolecular charge transfer can be induced. This often leads to strong absorption in the visible or near-infrared region and can be used to design materials for applications ranging from solar cells to photothermal therapy. wikipedia.org

Table 2: Predicted Effects of Derivatization on Electronic and Optical Properties This is an interactive data table. Select a property to see more details.

| Derivatization Strategy | Target Site | Expected Effect on HOMO/LUMO | Expected Effect on Optical Absorption | Reference |

|---|---|---|---|---|

| Suzuki coupling with electron-donating aryl group | 4-position (Br) | Raise HOMO and LUMO levels | Minimal shift or slight blue-shift | nih.govrsc.org |

| Suzuki coupling with electron-withdrawing aryl group | 4-position (Br) | Lower HOMO and LUMO levels | Red-shift (narrower band gap) | nih.govrsc.org |

| Esterification/Amidation | 2-position (COOH) | Subtle shifts depending on R-group | Minor shift in absorption maximum | nih.govmdpi.com |

Emerging Research Directions and Future Perspectives

Integration into Multi-Component Functional Systems

The molecular architecture of 4-Bromo-5-hexylthiophene-2-carboxylic acid, featuring a reactive bromo group and a versatile carboxylic acid, makes it an excellent candidate for incorporation into multi-component functional systems. The carboxylic acid moiety can participate in forming esters, amides, or salts, while the bromo group is primed for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov

Researchers are exploring the use of similar thiophene-based carboxylic acids as precursors for creating biaryl derivatives and other complex organic structures. nih.gov For instance, the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with various arylboronic acids has been successfully used to synthesize novel thiophene (B33073) derivatives with potential applications in medicinal chemistry. nih.gov This same principle can be applied to this compound to build conjugated polymers or discrete organic molecules for electronics. The hexyl group enhances solubility in organic solvents, which is a crucial property for solution-processable materials used in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Furthermore, the formation of cocrystals with other organic molecules, a strategy used to modify the physicochemical properties of active pharmaceutical ingredients, presents another avenue for integration. rsc.org The carboxylic acid group is a prime functional group for forming robust hydrogen-bonding networks essential for creating stable cocrystal structures. rsc.org

Development of Novel Green Synthetic Methodologies for Thiophene Derivatives

The chemical industry's shift towards sustainability has spurred significant research into green synthetic methodologies, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances. eurekaselect.combenthamdirect.com For thiophene derivatives, this involves moving away from harsh reagents and solvents.

Key green approaches applicable to the synthesis of compounds like this compound include:

Metal-Free Synthesis : To circumvent the toxicity and cost associated with some metal catalysts, metal-free synthetic routes are being developed. nih.gov

Environmentally Benign Solvents : Research has demonstrated the successful synthesis of halogenated thiophenes using ethanol (B145695) as a solvent, which is a significant improvement over commonly used toxic halogenated solvents. nih.gov

Alternative Energy Sources : The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and improve yields, contributing to more efficient and greener synthetic processes for thiophene chalcone (B49325) derivatives. eurekaselect.combenthamdirect.com

A notable green method involves the copper-mediated halocyclization to form halogenated thiophenes, which utilizes environmentally friendly reagents like copper (II) sulfate (B86663) and sodium halides in an ethanol solvent, achieving high yields under mild conditions. nih.gov Such methodologies represent the future of thiophene synthesis, promising more sustainable pathways to valuable chemical intermediates.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions and Applications

Optimizing reaction conditions and understanding complex reaction mechanisms are crucial for developing efficient synthetic protocols. Advanced analytical techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools for chemists. uvic.carsc.org These techniques provide a continuous stream of data as a reaction proceeds, offering deep insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters.

For the synthesis and subsequent reactions of this compound, several techniques are particularly relevant:

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) : This powerful method can monitor the real-time evolution of reactants, intermediates, and products directly from the reaction vessel, helping to elucidate complex catalytic cycles, such as those in cross-coupling reactions. uvic.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR, including techniques like stopped-flow NMR, allows for the quantitative observation of all species in a reaction mixture. uvic.ca For example, ¹⁹F-NMR has been used to track intermediates and byproducts in C-H activation reactions quantitatively. uvic.ca

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : This technique is excellent for monitoring the concentration of functional groups in real-time, making it suitable for tracking the progress of reactions involving the carboxylic acid group. researchgate.net

The combination of these methods provides a comprehensive picture of a chemical transformation, enabling rapid optimization and a deeper mechanistic understanding. uvic.ca

Machine Learning and Artificial Intelligence for Predictive Modeling in Thiophene Chemistry

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic routes from large datasets. arxiv.orgjetir.org This data-driven approach can significantly accelerate the discovery and development of new materials and processes. nih.gov

In the context of thiophene chemistry, AI and ML models can be applied in several ways:

Property Prediction : ML models can be trained on existing data to predict the thermophysical, electronic, and biological properties of new thiophene derivatives like this compound before they are synthesized. researchgate.net One study successfully used models like Light Gradient Boosting Machine (LightGBM) to accurately predict the high-pressure density of various thiophene derivatives based on their critical properties. researchgate.net

Reaction Prediction and Synthesis Planning : AI tools can predict the most likely products of a chemical reaction or suggest a complete retrosynthetic pathway for a target molecule. rsc.org These models learn from vast databases of published reactions and can propose novel, efficient routes that a human chemist might overlook. nih.gov

Accelerating Discovery : By rapidly screening virtual libraries of compounds and predicting their properties, AI can identify promising candidates for specific applications, such as organic semiconductors or pharmaceuticals, thereby focusing experimental efforts on the most viable molecules. researchgate.netrsc.org

The integration of AI into the research workflow promises to reduce the time and cost associated with the traditional design-make-test-analyze cycle in chemistry, paving the way for more rapid innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-5-hexylthiophene-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by alkylation and carboxylation. For brominated thiophenes, regioselective bromination at the 4-position is critical, often achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. HPLC analysis with reverse-phase C18 columns and UV detection (λ = 254 nm) is recommended for validating purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C4, hexyl chain at C5, and carboxylic acid at C2). Aromatic protons in thiophene rings typically appear at δ 6.8–7.5 ppm .

- Melting Point : Reported melting points for analogous bromothiophenes range from 121–155°C, depending on alkyl chain length .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H]⁻ ion at m/z 318.04 for C₁₁H₁₅BrO₂S) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The bromine and carboxylic acid groups pose hazards (skin/eye irritation, respiratory risks). Follow these precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal as halogenated organic waste .

Advanced Research Questions

Q. How does the hexyl substituent influence the compound’s electronic properties for applications in organic electronics?

- Methodological Answer : The hexyl chain enhances solubility in nonpolar solvents (e.g., toluene, chloroform), enabling solution-processed thin-film devices. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict that the electron-withdrawing carboxylic acid group lowers the HOMO level (-5.8 eV), making it suitable as an electron-transport layer in organic field-effect transistors (OFETs). UV-Vis spectroscopy (λₘₐₓ ~ 320 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/Ag⁺) validate these properties .

Q. What strategies resolve contradictions in reported biological activity data for brominated thiophene derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using:

- MIC Assays : Broth microdilution (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 1–256 µg/mL concentrations.

- Cytotoxicity Controls : Compare with reference drugs (e.g., ampicillin) and use mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can cross-coupling reactions be optimized to functionalize the bromine site for drug-discovery applications?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) enables diversification. Optimize using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.